An In-depth Technical Guide to the Chemical Properties of 4-Bromomethyl-6,7-dimethoxycoumarin
An In-depth Technical Guide to the Chemical Properties of 4-Bromomethyl-6,7-dimethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Bromomethyl-6,7-dimethoxycoumarin, a versatile fluorescent labeling reagent and building block in medicinal chemistry. This document details its physical and chemical characteristics, spectroscopic data, synthesis, and reactivity. Furthermore, it explores its applications in biomedical research, including its use as a fluorescent probe and its potential in photodynamic therapy and as an antioxidant, complete with experimental protocols and diagrammatic representations of relevant workflows and pathways.
Chemical and Physical Properties
4-Bromomethyl-6,7-dimethoxycoumarin is a pale yellow to amber crystalline powder.[1] Its core structure consists of a coumarin (B35378) scaffold substituted with a bromomethyl group at the 4-position and two methoxy (B1213986) groups at the 6 and 7-positions. This combination of functional groups imparts the molecule with its characteristic reactivity and fluorescence.[1][2]
Table 1: Chemical and Physical Properties of 4-Bromomethyl-6,7-dimethoxycoumarin
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁BrO₄ | [1][2] |
| Molecular Weight | 299.12 g/mol | [1][2] |
| Appearance | Pale yellow to amber to green powder | [1] |
| Melting Point | 211 - 216 °C | [1] |
| Solubility | Soluble in acetonitrile, dichloromethane, N,N-dimethylformamide, methanol | [3] |
| Insoluble in water | [3] | |
| CAS Number | 88404-25-5 | [1][2] |
Spectroscopic Properties
The spectroscopic properties of 4-Bromomethyl-6,7-dimethoxycoumarin are fundamental to its application as a fluorescent label.
Table 2: Spectroscopic Data of 4-Bromomethyl-6,7-dimethoxycoumarin
| Spectrum Type | Key Features/Data | Reference(s) |
| UV/Vis (λmax) | 348 nm (in Methanol) | [3] |
| Fluorescence | λex 322 nm; λem 395 nm (Reaction product with acetic acid) | |
| λex 354 nm; λem 435 nm (in methanol) | ||
| ¹H NMR | Predicted chemical shifts: Aromatic protons (δ 6.8-7.5), -CH₂Br (δ ~4.5), -OCH₃ (δ ~3.9) | N/A |
| ¹³C NMR | Predicted chemical shifts: Carbonyl (δ ~160), Aromatic/olefinic carbons (δ 100-155), -CH₂Br (δ ~30), -OCH₃ (δ ~56) | N/A |
| IR | Characteristic absorptions expected for: C=O (lactone) ~1720-1740 cm⁻¹, C=C (aromatic) ~1600-1450 cm⁻¹, C-O (ether) ~1250-1050 cm⁻¹ | N/A |
| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 298/300 (due to Br isotopes) | N/A |
Note: Experimentally obtained NMR, IR, and detailed mass spectrometry data were not available in the cited literature. The provided information is based on characteristic values for similar coumarin structures.
Synthesis and Reactivity
Synthesis via Pechmann Condensation
The synthesis of 4-substituted coumarins is commonly achieved through the Pechmann condensation.[4] This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For 4-Bromomethyl-6,7-dimethoxycoumarin, the likely precursors are 3,4-dimethoxyphenol (B20763) and an ester of 4-bromoacetoacetic acid.
Experimental Protocol: General Pechmann Condensation for 4-Halomethylcoumarins
A general procedure for the synthesis of 4-halomethyl coumarins involves the reaction of a phenol with a γ-haloacetoacetic ester in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1 equivalent) in a minimal amount of a suitable solvent.
-
Addition of Reagents: Cool the solution in an ice bath and slowly add the γ-haloacetoacetic ester (1.1 equivalents).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the cooled mixture while stirring.
-
Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 4-halomethylcoumarin.
Reactivity
The primary reactive site of 4-Bromomethyl-6,7-dimethoxycoumarin is the bromomethyl group, which is susceptible to nucleophilic substitution. This reactivity is the basis for its widespread use as a derivatizing agent for carboxylic acids.[6][7][8] The reaction proceeds via an SN2 mechanism, where the carboxylate anion acts as the nucleophile, displacing the bromide ion to form a fluorescent ester.
Applications in Research and Drug Development
Fluorescent Labeling for HPLC
4-Bromomethyl-6,7-dimethoxycoumarin is a prominent reagent for the pre-column derivatization of carboxylic acids, such as fatty acids, in High-Performance Liquid Chromatography (HPLC).[6][7][8] The resulting coumarin esters are highly fluorescent, enabling sensitive detection.
Experimental Protocol: Derivatization of Fatty Acids for HPLC Analysis
This protocol is a general guideline for the derivatization of fatty acids using 4-Bromomethyl-6,7-dimethoxycoumarin.[9][10]
-
Sample Preparation: Prepare a solution of the fatty acid sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
To the fatty acid solution, add an excess of 4-Bromomethyl-6,7-dimethoxycoumarin solution in acetone.
-
Add a non-nucleophilic base (e.g., triethylamine) or a combination of a solid base (e.g., anhydrous potassium carbonate) and a phase-transfer catalyst (e.g., 18-crown-6).[10]
-
Heat the reaction mixture at an elevated temperature (e.g., 60-70 °C) for a defined period (e.g., 30-90 minutes).[10]
-
-
Work-up:
-
After cooling, the reaction mixture can be directly injected into the HPLC system or subjected to a work-up procedure to remove excess reagents.
-
Work-up may involve evaporation of the solvent and redissolving the residue in the mobile phase.
-
-
HPLC Analysis:
-
Separate the derivatized fatty acids on a suitable reversed-phase HPLC column.
-
Detect the fluorescent esters using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., λex ~340 nm, λem ~425 nm).[11]
-
Biological Applications
The fluorescent properties and reactivity of 4-Bromomethyl-6,7-dimethoxycoumarin and its derivatives make them valuable tools in biological research.
-
Fluorescent Probes: These compounds can be used to develop fluorescent probes for biological imaging, allowing for the real-time visualization of cellular processes.[2][12] The coumarin moiety's fluorescence is often sensitive to the microenvironment, providing information about local polarity and viscosity.[13]
-
Photodynamic Therapy (PDT): Coumarin derivatives have been investigated for their potential in photodynamic therapy.[2][12] In PDT, a photosensitizer accumulates in cancer cells and, upon irradiation with light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death.[14]
-
Antioxidant Studies: Coumarins have demonstrated antioxidant properties.[2][12] The mechanism often involves the donation of a hydrogen atom from a hydroxyl or amine substituent on the coumarin ring to scavenge free radicals.[1][2][3][15][16] The electron-donating methoxy groups in 4-Bromomethyl-6,7-dimethoxycoumarin may contribute to its antioxidant potential.
Safety and Handling
4-Bromomethyl-6,7-dimethoxycoumarin should be handled with care in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a cool (2-8 °C), dry, and well-ventilated area under an inert atmosphere.[1]
Conclusion
4-Bromomethyl-6,7-dimethoxycoumarin is a valuable chemical entity for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined chemical and physical properties, coupled with its reactivity and fluorescent nature, make it an indispensable tool for the sensitive analysis of carboxylic acids and a promising scaffold for the development of novel therapeutic agents and biological probes. This guide provides a foundational understanding of its core properties and applications, serving as a valuable resource for its effective utilization in research and development.
References
- 1. Coumarins as Potential Antioxidant Agents Complemented with Suggested Mechanisms and Approved by Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. chemimpex.com [chemimpex.com]
- 13. 6,7-dimethoxy-coumarin as a probe of hydration dynamics in biologically relevant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
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- 16. encyclopedia.pub [encyclopedia.pub]
